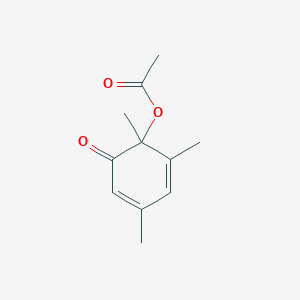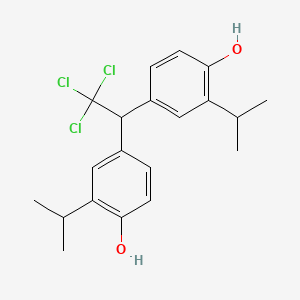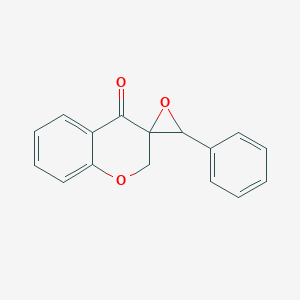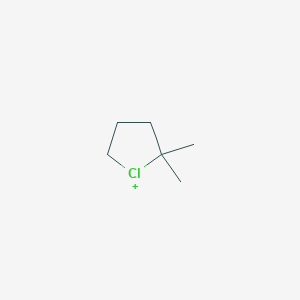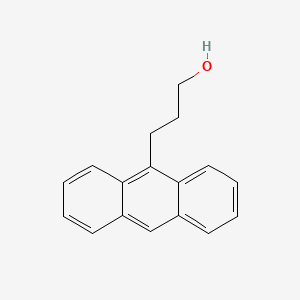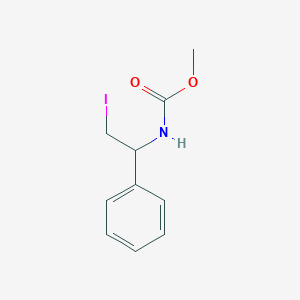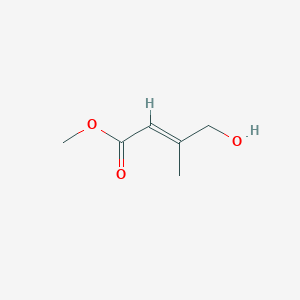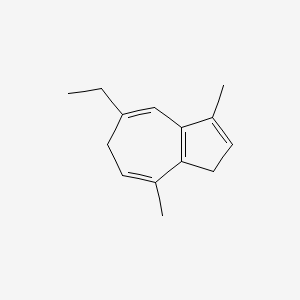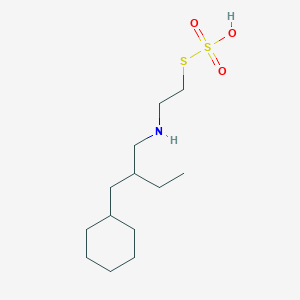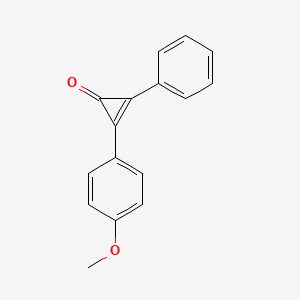
Benzyl(diphenyl)silicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(diphenyl)silicon is an organosilicon compound characterized by the presence of a silicon atom bonded to a benzyl group and two phenyl groups. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(diphenyl)silicon can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl(diphenyl)silicon undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert this compound to simpler organosilicon compounds.
Substitution: The benzyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Scientific Research Applications
Benzyl(diphenyl)silicon has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Organosilicon compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Industry: this compound is utilized in the production of silicone-based materials, which are used in a variety of industrial applications, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism by which benzyl(diphenyl)silicon exerts its effects involves interactions with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
Diphenylsilane: Similar to benzyl(diphenyl)silicon but lacks the benzyl group.
Triphenylsilane: Contains three phenyl groups bonded to silicon.
Phenylsilane: Contains a single phenyl group bonded to silicon.
Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for a broader range of reactivity and applications compared to similar compounds that lack one of these groups.
Properties
CAS No. |
18676-90-9 |
|---|---|
Molecular Formula |
C19H17Si |
Molecular Weight |
273.4 g/mol |
InChI |
InChI=1S/C19H17Si/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
XVDGUXYOXCNUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
